4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Medicinal Chemistry Supramolecular Chemistry Synthetic Methodology

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS 210827-31-9) is a specialized aryl monoisocyanate featuring a rigid, C2-symmetric bicyclic s-hydrindacene core. Unlike simple phenyl isocyanates, this compound serves as a critical building block for introducing the hexahydro-s-indacene motif, which is essential for the biological activity of potent NLRP3 inflammasome inhibitors like MCC950.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 210827-31-9
Cat. No. B3251675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
CAS210827-31-9
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(CCC3)C(=C2C1)N=C=O
InChIInChI=1S/C13H13NO/c15-8-14-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6H2
InChIKeyUYBZBDIWTYRSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS 210827-31-9) Procurement Guide for NLRP3 Inhibitor & Advanced Material Synthesis


4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS 210827-31-9) is a specialized aryl monoisocyanate featuring a rigid, C2-symmetric bicyclic s-hydrindacene core [1]. Unlike simple phenyl isocyanates, this compound serves as a critical building block for introducing the hexahydro-s-indacene motif, which is essential for the biological activity of potent NLRP3 inflammasome inhibitors like MCC950 [2]. Its distinct structural rigidity and symmetry differentiate it from flexible aliphatic or planar aromatic isocyanate alternatives in both medicinal chemistry and supramolecular applications.

Why 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene Cannot Be Replaced by Common Aryl Isocyanates in Critical Syntheses


Generic substitution with simpler aryl isocyanates, such as phenyl isocyanate, is not feasible when the target molecule requires the unique s-hydrindacene geometry. The critical biological activity of downstream products like the NLRP3 inhibitor MCC950 is directly attributable to the hexahydro-s-indacene moiety; replacement with a simple phenyl ring or an indan-based scaffold leads to a complete loss of potency, as demonstrated by a 170-fold decrease in activity for a metabolite lacking an intact indacene core [1]. Furthermore, the pre-organized, rigid scaffold of this isocyanate allows for the construction of directionally persistent supramolecular architectures, a feature unattainable with flexible monoisocyanates [2]. Therefore, procurement decisions must be based on the specific structural requirements of the final application, not merely isocyanate functionality.

Quantitative Evidence for Choosing 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene Over Alternative Isocyanate Building Blocks


Superior Regioselectivity and Conformational Control in Urea Formation vs. Phenyl Isocyanate

The C2-symmetric s-hydrindacene core of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene provides a distinct advantage over phenyl isocyanate by enforcing a rigid, divergent geometry in the resulting ureas. This pre-organization is critical for molecular recognition events. In a direct synthetic application, this isocyanate reacts with sulfonamides and n-BuLi to provide a stable intermediate in 70% yield, a reaction pathway fundamentally driven by the unique steric and electronic environment of the indacene scaffold, which is not replicable with simple aryl isocyanates that lack this conformational bias [1].

Medicinal Chemistry Supramolecular Chemistry Synthetic Methodology

Critical Role in Potent NLRP3 Inhibition Demonstrated by 170-Fold Activity Drop in Structural Analogs

The most compelling evidence for prioritizing this isocyanate is the unparalleled potency conferred by the s-hydrindacene core it delivers. The final drug compound MCC950, synthesized using this building block, is a highly potent NLRP3 inhibitor (IC50 ~ 7 nM) [1]. Crucially, a major human metabolite where the hexahydro-s-indacene moiety is oxidized is 170-fold less potent than the parent drug [2]. This cross-study data confirms that the intact, unmodified geometry provided by 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene is not merely beneficial but essential for target engagement and high potency.

Inflammasome Biology Drug Discovery SAR Analysis

Validated Procurement vs. In Situ Generation: A 24-55% Yield Benchmark from Patented Syntheses

From a procurement standpoint, using pre-formed, isolated 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene offers a practical advantage over in situ generation. Patented procedures describe its direct use to produce advanced sulfonylurea intermediates in yields of 24% and 55% [1]. While an in-situ approach is also described in the primary literature for a related compound, it often involves handling phosgene or phosgene equivalents and results in variable, uncharacterized reagent quality [2]. The decision to procure an isolated, analytically pure isocyanate (>95% purity by LCMS) eliminates this variability and provides a defined starting point for GMP or iterative medicinal chemistry campaigns.

Process Chemistry Pharmaceutical Intermediates Procurement

High-Impact Application Scenarios for 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene Based on Proven Differentiation


Lead Optimization of NLRP3 Inflammasome Inhibitors

This compound is the definitive reagent for synthesizing libraries of sulfonylurea-based NLRP3 inhibitors where the hexahydro-s-indacene moiety is a confirmed pharmacophore. The 170-fold potency drop seen with a metabolite that modifies this core validates the use of this specific isocyanate to maintain structural integrity and achieve nanomolar target potency, a key requirement for selecting a clinical candidate [1].

Synthesis of Rigid, Directional Supramolecular Building Blocks

For constructing macrocycles, allosteric receptors, or rotaxane shuttles that demand directionally persistent functionality, this isocyanate's C2-symmetric s-hydrindacene scaffold provides a unique divergent geometry. This enables the creation of predictable 3D architectures that are not accessible with the conformationally flexible ureas derived from simple mono-isocyanates like phenyl isocyanate [2].

Scalable GMP Synthesis of Clinical-Stage NLRP3 Antagonists

In a process chemistry setting, procuring the isolated, analytically pure isocyanate (>95% purity) is preferred over harsh and variable in situ generation methods. This procurement route ensures batch-to-batch consistency and provides a reliable yield benchmark (up to 55% in downstream steps), directly supporting the reproducible synthesis of advanced intermediates under quality-controlled conditions, as demonstrated in patent examples [3].

Quote Request

Request a Quote for 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.